Fmoc-Nle-Nle-OH

Chromatographic separation Dipeptide isomer analysis Quality control

Fmoc-Nle-Nle-OH (CAS 251316-91-3) is an Fmoc-protected dipeptide composed of two L-norleucine (Nle) residues, with the molecular formula C₂₇H₃₄N₂O₅ and a molecular weight of 466.57 g·mol⁻¹. Norleucine is a non-proteinogenic, linear-chain isomer of leucine; its n-butyl side chain distinguishes it from the branched isobutyl side chain of leucine and the sec-butyl side chain of isoleucine.

Molecular Formula C27H34N2O5
Molecular Weight 466.6 g/mol
CAS No. 251316-91-3
Cat. No. B1447182
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-Nle-Nle-OH
CAS251316-91-3
Molecular FormulaC27H34N2O5
Molecular Weight466.6 g/mol
Structural Identifiers
SMILESCCCCC(C(=O)NC(CCCC)C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
InChIInChI=1S/C27H34N2O5/c1-3-5-15-23(25(30)28-24(26(31)32)16-6-4-2)29-27(33)34-17-22-20-13-9-7-11-18(20)19-12-8-10-14-21(19)22/h7-14,22-24H,3-6,15-17H2,1-2H3,(H,28,30)(H,29,33)(H,31,32)/t23-,24-/m0/s1
InChIKeyZKMWKHIVYXYTMB-ZEQRLZLVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fmoc-Nle-Nle-OH (CAS 251316-91-3): Isomeric Identity and Baseline Characterization for Procurement Decisions


Fmoc-Nle-Nle-OH (CAS 251316-91-3) is an Fmoc-protected dipeptide composed of two L-norleucine (Nle) residues, with the molecular formula C₂₇H₃₄N₂O₅ and a molecular weight of 466.57 g·mol⁻¹ . Norleucine is a non-proteinogenic, linear-chain isomer of leucine; its n-butyl side chain distinguishes it from the branched isobutyl side chain of leucine and the sec-butyl side chain of isoleucine [1]. The compound serves as a pre-assembled dipeptide building block for Fmoc-based solid-phase peptide synthesis (SPPS), enabling direct incorporation of the Nle-Nle motif into elongating peptide chains . Its linear aliphatic side chain topology, absence of sulfur, and isomeric relationship to Fmoc-Leu-Leu-OH (CAS 88743-98-0, identical molecular formula and molecular weight) form the basis of its quantifiable differentiation from closest analogs .

Why Fmoc-Nle-Nle-OH Cannot Be Interchanged with Fmoc-Leu-Leu-OH or Fmoc-Met-Met-OH in Peptide Synthesis and Supramolecular Design


Although Fmoc-Nle-Nle-OH shares an identical molecular formula (C₂₇H₃₄N₂O₅) and molecular weight (466.57 g·mol⁻¹) with Fmoc-Leu-Leu-OH, the topological difference between the linear n-butyl side chain of norleucine and the branched isobutyl side chain of leucine produces quantifiably distinct chromatographic retention, self-assembly propensity, and oxidation stability . On porous graphitic carbon stationary phases, linear norleucine-containing dipeptides exhibit significantly longer retention than branched leucine-containing isomers due to enhanced surface contact with the flat graphitic surface, enabling unambiguous analytical discrimination [1]. Furthermore, norleucine serves as an isosteric replacement for methionine in which the oxidizable thioether sulfur is substituted by a methylene group, conferring resistance to oxidation during synthesis, purification, and long-term storage—a property absent in Fmoc-Met-Met-OH (CAS 2171284-59-4) [2]. Generic substitution between these isomeric or isosteric dipeptide building blocks therefore risks altering peptide conformation, stability, and analytical identity.

Quantitative Differentiation Evidence for Fmoc-Nle-Nle-OH: Chromatographic, Stability, and Self-Assembly Dimensions


PGC-HPLC Retention Differentiation: Linear Nle-Nle vs. Branched Leu-Leu Isomeric Dipeptides

Fmoc-Nle-Nle-OH is chromatographically distinguishable from its isomeric counterpart Fmoc-Leu-Leu-OH on porous graphitic carbon (PGC) stationary phases. The linear n-butyl side chain of norleucine enables closer approach to the flat PGC surface, resulting in enhanced retention compared to the branched isobutyl side chain of leucine. In a study of dileucine isomers on PGC, norleucine-containing dipeptides exhibited significantly longer retention than tert-leucine-containing (branched) dipeptides, with elution order strongly dependent on whether the linear or branched residue was positioned farther from the ionizable group [1]. This shape-selective retention provides a direct analytical method for distinguishing Fmoc-Nle-Nle-OH from its Leu-Leu and Ile-Ile isomers during quality control and purity verification.

Chromatographic separation Dipeptide isomer analysis Quality control

Oxidation Resistance: Fmoc-Nle-Nle-OH vs. Fmoc-Met-Met-OH as Methionine-Isostere Building Blocks

Norleucine is an isosteric analog of methionine in which the thioether sulfur atom (–S–) is replaced by a methylene group (–CH₂–), eliminating the oxidation-sensitive site while preserving side chain length and hydrophobicity [1]. Methionine oxidation to methionine sulfoxide is a well-documented side reaction during Fmoc SPPS, occurring during synthesis, cleavage, and storage, and can alter peptide structure, stability, and biological function [2]. Fmoc-Nle-Nle-OH, containing no sulfur, is intrinsically resistant to this degradation pathway. By contrast, Fmoc-Met-Met-OH (CAS 2171284-59-4, molecular formula C₂₅H₃₀N₂O₅S₂, MW 502.65) contains two thioether groups susceptible to oxidation . The replacement of Met with oxidation-resistant Nle has been validated in multiple peptide systems, including phosphatase-resistant SH2 domain-binding peptides where Nle-containing analogs retained significant binding potency [3].

Oxidation stability Peptide shelf-life Methionine replacement

Differential Hydrogelation: Fmoc-Nle vs. Fmoc-M Self-Assembly Behavior

The self-assembly behavior of Fmoc-functionalized norleucine differs fundamentally from its sulfur-containing analog Fmoc-methionine. In a direct comparative study, Fmoc-M (Fmoc-methionine) formed thermally reversible hydrogels in water at pH ~6.8, whereas Fmoc-Nle (Fmoc-norleucine) failed to display any gelation under identical conditions [1]. The authors attributed this difference to the substitution of the sulfur atom in Fmoc-M, which reduces the hydrophobicity of the alkyl side chain to an optimum level sufficient to induce supramolecular hydrogelation; the all-methylene side chain of Fmoc-Nle lies outside this optimum hydrophobicity window [1]. This property propagates to dipeptide systems: Fmoc-Nle-Nle-OH is predicted to exhibit distinct self-assembly behavior compared to Fmoc-Met-Met-OH, with implications for hydrogel biomaterial design.

Supramolecular hydrogel Self-assembly Gelation

Hydrophobicity-Governed Gelation: Positioning Fmoc-Nle-Nle-OH in the Fmoc-Dipeptide log P Landscape

The gelation behavior of Fmoc-dipeptides is quantitatively governed by overall hydrophobicity (log P). At 14.62 mM concentration, Fmoc-dipeptides with log P < 2.8 form gels that undergo syneresis; those with intermediate hydrophobicity (2.8 < log P < 5.5) form self-supporting gels at pH 4; gel stiffness varies with constituent amino acid hydrophobicity [1]. Fmoc-Nle-Nle-OH, with a per-residue hydrophobicity value of 3.8 (Kyte-Doolittle scale) as reported by the manufacturer , is predicted to fall within the intermediate hydrophobicity range capable of self-supporting gel formation. In contrast, Fmoc-Leu-Leu-OH (Fmoc-LL) was recently demonstrated for the first time to form a colloidal gel in DMSO/water (90% v/v water) without mechanical action or pH-switching, with gelation kinetics dependent on side chain structure [2]. The linear vs. branched topology of Nle vs. Leu side chains is expected to shift the precise gelation concentration, kinetics, and stiffness relative to the Leu-Leu system.

Hydrogel mechanics log P Rheology

SPPS Efficiency Gains: Pre-Assembled Dipeptide vs. Sequential Single-Residue Coupling

The use of Fmoc-Nle-Nle-OH as a pre-formed dipeptide building block reduces the number of coupling cycles required during SPPS by one per Nle-Nle motif, directly decreasing cumulative coupling yield losses and reducing exposure to reagents that promote side reactions [1]. Critically, pre-forming the dipeptide in solution phase prior to SPPS allows for rigorous purification before incorporation into the elongating peptide chain, reducing the risk of carrying through diastereomeric or deletion impurities. Additionally, the use of dipeptide building blocks suppresses diketopiperazine (DKP) formation, a well-documented side reaction that occurs upon Fmoc deprotection of the second residue on a solid support, particularly for sequences containing N-alkyl amino acids or sterically unhindered residues [1]. This mechanistic advantage is independent of the specific dipeptide identity but is particularly relevant for hydrophobic sequences like Nle-Nle that may be prone to aggregation during stepwise assembly.

Solid-phase peptide synthesis Coupling efficiency Diketopiperazine suppression

Validated Application Scenarios for Fmoc-Nle-Nle-OH: From Oxidation-Resistant Therapeutics to Isomer-Resolved Supramolecular Biomaterials


Synthesis of Oxidation-Resistant Therapeutic Peptide Analogs via Met→Nle Replacement

Fmoc-Nle-Nle-OH enables the synthesis of therapeutic peptides where methionine residues have been replaced by norleucine to eliminate oxidation liability while preserving side chain steric profile and hydrophobicity. This strategy has been validated in phosphatase-resistant linear and cyclic peptides targeting p85 SH2 domains, where Nle-containing analogs retained significant binding potency [1]. The pre-assembled dipeptide format accelerates synthesis of peptides containing consecutive Nle residues, reducing coupling steps and improving crude purity. For peptides intended for long-term storage or therapeutic formulation, the intrinsic oxidation resistance of the Nle-Nle motif eliminates the need for post-synthetic reduction of methionine sulfoxide, streamlining manufacturing workflows [2].

Design of Supramolecular Hydrogels with Distinct Water-Channel Architectures Using Norleucine-Containing Dipeptide Building Blocks

Dipeptides composed of norleucine and phenylalanine self-assemble into hydrogels under physiological conditions suitable for cell culture, forming water channels whose diameter is defined by either four or six dipeptide molecules depending on stereochemistry and regioisomerism [3]. Fmoc-Nle-Nle-OH, with its all-aliphatic linear side chains, provides a building block for constructing homodipeptide motifs within such supramolecular architectures. The linear n-butyl topology of Nle, as opposed to the branched isobutyl topology of Leu, is expected to influence packing geometry and water channel dimensions, offering a rational design parameter for tuning hydrogel porosity and mechanical properties [4].

Quality Control and Isomer-Specific Purity Verification of Fmoc-Dipeptide Building Blocks via PGC-HPLC

The linear n-butyl side chain of Fmoc-Nle-Nle-OH confers distinct retention on porous graphitic carbon stationary phases compared to its branched-chain isomers (Fmoc-Leu-Leu-OH, Fmoc-Ile-Ile-OH). PGC chromatography exploits shape selectivity: linear molecules approach the flat graphitic surface more effectively and are retained longer, while branched isomers elute earlier [4]. This property enables isomer-specific purity verification when Fmoc-Nle-Nle-OH is procured from different suppliers, ensuring that the correct linear-chain isomer has been supplied and is free from Leu-Leu or Ile-Ile contamination that would be undetectable by mass spectrometry alone due to identical molecular weight.

Rheologically Tunable Low-Molecular-Weight Gelators for Biomaterial Engineering

Fmoc-dipeptide gel stiffness is quantitatively linked to constituent amino acid hydrophobicity, with self-supporting gels forming within the log P range of 2.8–5.5 at 14.62 mM [5]. Fmoc-Nle-Nle-OH, with a manufacturer-reported hydrophobicity value of 3.8 , is predicted to fall within this gel-forming window but with distinct rheological properties compared to Fmoc-Leu-Leu-OH due to the linear vs. branched side chain topology. Recent work on Fmoc-dipeptide gelation in DMSO/water demonstrated that Fmoc-LL forms colloidal gels without mechanical action or pH-switching at 90% v/v water content [6]; the Nle-Nle analog is expected to exhibit altered gelation kinetics and final gel stiffness, providing an additional degree of freedom for tailoring gel mechanical properties in drug delivery, cell culture scaffold, and biosensing applications.

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